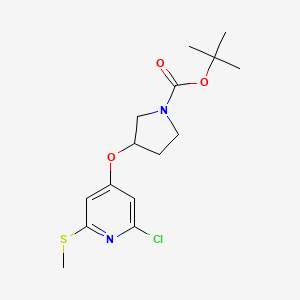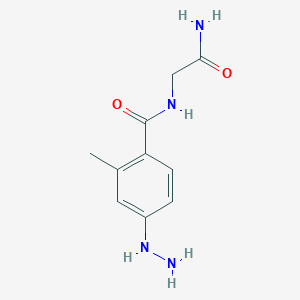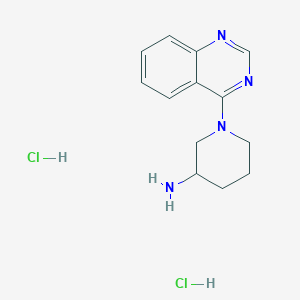
Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridine moiety. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
作用機序
The mechanism of action of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
®-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The enantiomer of the compound .
tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The racemic mixture.
tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate derivatives: Compounds with different substituents on the pyridine or pyrrolidine rings.
Uniqueness
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both chloro and methylthio substituents on the pyridine ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H21ClN2O3S |
|---|---|
分子量 |
344.9 g/mol |
IUPAC名 |
tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,3)21-14(19)18-6-5-10(9-18)20-11-7-12(16)17-13(8-11)22-4/h7-8,10H,5-6,9H2,1-4H3 |
InChIキー |
DQSYEBAPSZGWAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC(=C2)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)
![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)

![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)







![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
